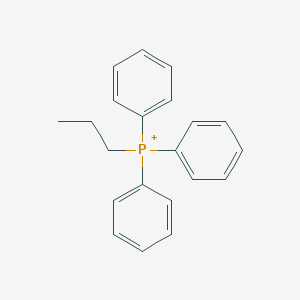

Triphenyl(propyl)phosphonium

説明

The exact mass of the compound Triphenyl(propyl)phosphonium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triphenyl(propyl)phosphonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyl(propyl)phosphonium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

CAS番号 |

15912-75-1 |

|---|---|

分子式 |

C21H23BrP+ |

分子量 |

386.3 g/mol |

IUPAC名 |

triphenyl(propyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |

InChIキー |

XMQSELBBYSAURN-UHFFFAOYSA-N |

SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

他のCAS番号 |

15912-75-1 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

An In-depth Technical Guide to the Mechanism of Triphenyl(propyl)phosphonium Ylide Formation

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Phosphorus Ylides

In the landscape of modern organic synthesis, the ability to construct carbon-carbon double bonds with precision is paramount. Among the most powerful tools for this transformation is the Wittig reaction, a Nobel Prize-winning methodology that has become a cornerstone of complex molecule synthesis, from pharmaceuticals to advanced materials.[1][2][3] The heart of this reaction is the phosphorus ylide, a unique dipolar species whose nucleophilic carbon atom is the engine of olefination.[4][5] This guide provides a detailed examination of the formation of a specific, non-stabilized ylide: triphenyl(propyl)phosphonium ylide. We will dissect the fundamental two-stage mechanism, explore the critical causality behind experimental choices, and provide actionable protocols for its successful generation.

Part 1: The Genesis—Quaternization of Triphenylphosphine

The journey to the ylide begins with the synthesis of its precursor, the phosphonium salt. This is achieved through a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2][6]

Mechanistic Breakdown: The Sₙ2 Pathway

The formation of the triphenyl(propyl)phosphonium salt involves the reaction of triphenylphosphine (PPh₃) with a suitable propyl halide, typically 1-bromopropane or 1-iodopropane.[7][8]

-

Nucleophilic Attack: Triphenylphosphine serves as an excellent nucleophile due to the lone pair of electrons on the phosphorus atom.[6][9] This lone pair initiates an attack on the electrophilic α-carbon of the propyl halide.

-

Transition State: A trigonal bipyramidal transition state is formed as the new phosphorus-carbon bond begins to form concurrently with the cleavage of the carbon-halogen bond.

-

Inversion and Salt Formation: The reaction proceeds with an inversion of stereochemistry at the carbon center (though not relevant for a simple propyl group) and results in the displacement of the halide ion, yielding the stable triphenyl(propyl)phosphonium salt.[6][10]

Caption: Deprotonation and ylide resonance forms.

The resulting ylide is best described as a resonance hybrid of two forms: the ylide form, with formal positive and negative charges on adjacent atoms, and the phosphorane form, featuring a phosphorus-carbon double bond. [6][11][12]The ylide form is crucial as it highlights the nucleophilic, carbanionic character of the α-carbon, which is the reactive center in the subsequent Wittig reaction. [6]

Causality in Experimental Design

The successful generation of a non-stabilized ylide is a testament to rigorous control over the reaction environment.

-

The Choice of Base: For non-stabilized ylides, organolithium reagents like n-butyllithium (n-BuLi) are the most common and effective bases. [1][2][12]Other viable strong bases include sodium amide (NaNH₂) and sodium hydride (NaH). [3][6]Weaker bases, such as alkoxides (e.g., potassium tert-butoxide), may be sufficient for semi-stabilized ylides but are often less effective for non-stabilized ones, leading to incomplete deprotonation. [13]* Solvent System: The reaction must be conducted in a strictly anhydrous, aprotic solvent. [14][15]Tetrahydrofuran (THF) and diethyl ether are standard choices. [3][14]Any protic species, including trace water or alcohols, will immediately protonate the highly basic ylide, quenching the reaction. [6][11]* Temperature Control: Deprotonation is often highly exothermic. Performing the reaction at low temperatures (-78 °C to 0 °C) is critical to manage the reaction rate, prevent undesirable side reactions (such as attack on the solvent), and ensure the thermal stability of the generated ylide, which can be labile. [14]

Data Summary: Conditions for Ylide Generation

The table below summarizes typical conditions for generating different classes of ylides, highlighting the stringent requirements for the non-stabilized triphenyl(propyl)phosphonium ylide.

| Ylide Type | Phosphonium Salt Example | Typical Base(s) | pKₐ Range (Salt) | Solvent(s) | Temperature |

| Non-stabilized | [Ph₃P⁺CH₂CH₂CH₃]Br⁻ | n-BuLi, NaH, NaNH₂ | ~22-35 | THF, Et₂O (Anhydrous) | -78 °C to 0 °C |

| Semi-stabilized | [Ph₃P⁺CH₂Ph]Cl⁻ | t-BuOK, NaOEt | ~15-20 | THF, Ethanol | 0 °C to RT |

| Stabilized | [Ph₃P⁺CH₂CO₂Et]Br⁻ | NaOEt, K₂CO₃, NaOH | ~8-12 | Ethanol, DCM/H₂O | Room Temp |

Data compiled from sources.[1][6][14][12][13]

Experimental Protocol: In Situ Generation of Triphenyl(propyl)phosphonium Ylide

This protocol describes the in situ generation for immediate use in a Wittig reaction. [14][13]

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Maintain a positive pressure of Nitrogen or Argon throughout the procedure.

-

Phosphonium Salt: Add the dry triphenyl(propyl)phosphonium bromide (1.05 eq relative to the carbonyl substrate) to the flask.

-

Solvent: Add anhydrous THF via syringe to achieve a concentration of approximately 0.4-0.5 M. Stir to create a fine suspension.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath or to 0 °C using an ice-water bath.

-

Deprotonation: While stirring vigorously, add n-butyllithium (1.0 eq, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe over 10-20 minutes. Crucial: A distinct color change, often to deep orange or red, signals the formation of the ylide. [14]6. Ylide Formation: Allow the colored solution to stir at the low temperature for an additional 30-60 minutes to ensure deprotonation is complete.

-

Readiness: The resulting ylide solution is now ready for the dropwise addition of the aldehyde or ketone substrate, dissolved in a minimal amount of anhydrous THF.

Caption: Experimental workflow for ylide generation.

Conclusion

The formation of triphenyl(propyl)phosphonium ylide is a quintessential example of precision in synthetic chemistry, demanding a deep understanding of both mechanism and practical execution. The process hinges on two distinct stages: a robust Sₙ2 quaternization to form the stable phosphonium salt, followed by a meticulously controlled deprotonation using a strong base in an anhydrous environment. The non-stabilized nature of this ylide dictates the stringent reaction conditions—strong bases, aprotic solvents, and low temperatures—that are essential for its successful generation. Mastery of this mechanism provides the synthetic chemist with a powerful reagent, unlocking a direct and reliable pathway to the formation of specific alkene structures via the celebrated Wittig reaction.

References

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

Fiveable. (2025). Phosphonium Ylide Definition. [Link]

-

YouTube. (2019). phosphonium ylides. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Scribd. (n.d.). Wittig Reaction: Mechanism and Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction. [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]

-

Fiveable. (2025). Phosphonium Ylides: Organic Chemistry Study Guide. [Link]

-

Chem-Station. (2024). Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2015). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

ACS Omega. (2022). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. [Link]

-

YouTube. (2014). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. [Link]

-

BDMAEE. (2025). the role of triphenylphosphine in wittig reaction synthesis. [Link]

-

MDPI. (2023). Wittig Reactions under Sonication Conditions. [Link]

-

Vedantu. (n.d.). Wittig Reaction: Mechanism, Steps & Key Examples Explained. [Link]

-

ResearchGate. (n.d.). Synthesis and transformations of triphenylpropargylphosphonium bromide. [Link]

-

ResearchGate. (n.d.). Triphenyl(propyl)phosphonium bromide. [Link]

-

J&K Scientific LLC. (2025). Wittig Reaction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Wittig Reaction: Mechanism, Steps & Key Examples Explained [vedantu.com]

- 4. fiveable.me [fiveable.me]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bdmaee.net [bdmaee.net]

- 9. youtube.com [youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Triphenyl(propyl)phosphonium Bromide: Physical Properties and Solubility

This guide provides a comprehensive overview of the essential physical and chemical properties of triphenyl(propyl)phosphonium bromide (TPPBr), a versatile phosphonium salt with significant applications in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe use in a laboratory setting.

Core Molecular and Physical Characteristics

Triphenyl(propyl)phosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one propyl group, with a bromide counter-ion. This structure imparts a high degree of thermal stability and reactivity, making it a valuable reagent, particularly in Wittig reactions for the synthesis of alkenes.[1]

Key Physical Properties

The physical properties of TPPBr are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₂BrP | [2][3][4][5] |

| Molecular Weight | 385.28 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder or solid. | [1][2][4] |

| Melting Point | 232-240 °C (literature values vary slightly within this range). | [2][4][6] |

| Boiling Point | Decomposes before boiling. | [1] |

| Hygroscopicity | Hygroscopic; sensitive to moisture. | [2][3][4][7][8][9] |

The compound's high melting point is indicative of its ionic nature and stable crystal lattice. Its hygroscopic character necessitates storage in a dry, inert atmosphere to prevent degradation and maintain its reactivity.

Solubility Profile: A Qualitative and Practical Approach

A thorough understanding of a reagent's solubility is paramount for designing experiments, particularly for reaction setup and purification. While precise quantitative solubility data for triphenyl(propyl)phosphonium bromide is not extensively documented in publicly available literature, a consistent qualitative solubility profile can be established from various sources.

Qualitative Solubility

Triphenyl(propyl)phosphonium bromide is generally described as:

-

Soluble in polar organic solvents , such as ethanol and methanol.[1][10]

-

Slightly or sparingly soluble in solvents like dimethyl sulfoxide (DMSO).[3][4]

The solubility in polar solvents is attributed to the ionic nature of the phosphonium salt. For context, a structurally similar compound, ethyltriphenylphosphonium bromide, has a reported water solubility of 120 g/L at 23 °C.[11] While not directly applicable to TPPBr, this value provides a reasonable expectation for its solubility behavior in aqueous media.

Experimental Protocol for Solubility Determination

To establish a quantitative and self-validating solubility profile in a specific solvent system, the following gravimetric method is recommended. This protocol is designed to be a robust and reproducible procedure for any research laboratory.

Objective: To determine the solubility of triphenyl(propyl)phosphonium bromide in a given solvent at a specific temperature.

Materials:

-

Triphenyl(propyl)phosphonium bromide

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pre-weighed collection vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess of triphenyl(propyl)phosphonium bromide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Aliquoting: Carefully draw a known volume of the supernatant (e.g., 2.00 mL) using a syringe, avoiding any solid particles. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed collection vial.

-

Solvent Evaporation: Place the collection vials in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

This experimental workflow provides a reliable method for generating precise solubility data for triphenyl(propyl)phosphonium bromide in any solvent of interest.

Caption: Workflow for the experimental determination of solubility.

Safety and Handling: A Critical Overview

Triphenyl(propyl)phosphonium bromide is a chemical that requires careful handling to minimize risks in a laboratory setting. The following information is compiled from various safety data sheets (SDS).

Hazard Identification and Precautionary Measures

| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity | May be harmful if swallowed or in contact with skin. | Wash hands thoroughly after handling. Wear protective gloves and clothing. | [12] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. If skin irritation occurs, get medical advice. | [13] |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [13][14] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [13][14] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2][13][14]

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents.[2][7][8] The container should be kept tightly closed.[2] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][4][7][8]

The logical flow for safe handling and in case of accidental exposure is outlined below.

Caption: Recommended safe handling protocol and first aid measures.

Conclusion

Triphenyl(propyl)phosphonium bromide is a cornerstone reagent in synthetic organic chemistry. This guide has provided a detailed overview of its physical properties, offering a practical framework for understanding and determining its solubility. Adherence to the outlined safety and handling protocols is essential for its responsible use in research and development. By integrating this technical knowledge, scientists can confidently and safely leverage the full potential of this versatile phosphonium salt in their synthetic endeavors.

References

-

Fisher Scientific. (2024, February 24). SAFETY DATA SHEET: (1-Propyl)triphenylphosphonium bromide. Retrieved from [Link]

-

AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide. Retrieved from [Link]

-

MDPI. (2020, December 9). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

- Google Patents. (n.d.). US5481040A - Process for the preparation of phosphonium salts.

-

RSC Publishing. (2025, June 5). An efficient method for the synthesis of π-expanded phosphonium salts. Retrieved from [Link]

-

Macquarie University. (2024, July 12). Synthesis and Applications of Onium Salts for Photopolymerization Reactions. Retrieved from [Link]

-

Yogi Enterprise. (n.d.). Ethyl triphenyl phosphonium Bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Triphenyl(propyl)phosphonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Propyltriphenylphosphonium bromide. Retrieved from [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. Triphenyl(propyl)phosphonium bromide - Safety Data Sheet [chemicalbook.com]

- 3. Triphenyl(propyl)phosphonium bromide | 6228-47-3 [chemicalbook.com]

- 4. Triphenyl(propyl)phosphonium bromide | 6228-47-3 [chemicalbook.com]

- 5. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1-Propyl)triphenylphosphonium bromide, 99% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. (1-Propyl)triphenylphosphonium bromide, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. (1-Propyl)triphenylphosphonium bromide, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. (3-Phenylpropyl)triphenylphosphonium bromide, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl triphenyl phosphonium Bromide - Yogi Enterprises [yogienterprise.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

Application Note: Design, Synthesis, and Validation of Triphenyl(propyl)phosphonium-Conjugated Antioxidants for Precision Mitochondrial Targeting

Mechanistic Rationale: The Case for the Propyl Linker

Oxidative stress is predominantly localized within the mitochondrial matrix, where the electron transport chain continuously generates superoxide radicals. Traditional antioxidants (e.g., untargeted TEMPO or Vitamin E) distribute non-specifically across cellular compartments, failing to reach therapeutic concentrations at the site of reactive oxygen species (ROS) production.

Conjugating an antioxidant pharmacophore to a lipophilic triphenylphosphonium (TPP) cation solves this by exploiting the highly negative mitochondrial membrane potential (ΔΨm ≈ -160 mV) 1. However, the length of the alkyl linker connecting the TPP moiety to the antioxidant is a critical variable. While long-chain linkers (e.g., decyl, C10) drive massive accumulation, their high hydrophobicity often disrupts the phospholipid bilayer, acting as protonophoric uncouplers that collapse oxidative phosphorylation and induce cytotoxicity 2.

Utilizing a propyl (C3) linker —synthesized via a (3-carboxypropyl)triphenylphosphonium synthon—strikes an optimal biophysical balance. It provides sufficient lipophilicity for matrix entry while minimizing membrane disruption, making it ideal for targeting sensitive primary cells or in vivo models of inflammatory disease 3, 4.

Fig 1: Membrane potential-driven mitochondrial targeting and ROS scavenging of TPP-conjugates.

Quantitative Structure-Activity Data

To guide your experimental design, the following table summarizes the quantitative impact of alkyl linker lengths on TPP-conjugate behavior, demonstrating why the propyl linker is highly advantageous for non-toxic, long-term cellular assays.

Table 1: Impact of Alkyl Linker Length on TPP-Antioxidant Conjugate Properties

| Linker Length | Alkyl Chain | LogP (Est.) | Relative Matrix Accumulation | Cytotoxicity (IC50, µM) | Membrane Uncoupling Risk |

| Short | Propyl (C3) | ~1.2 | 100x – 500x | > 50 (Low) | Minimal |

| Medium | Hexyl (C6) | ~2.5 | 500x – 1,000x | ~ 20 (Moderate) | Moderate |

| Long | Decyl (C10) | ~4.1 | > 1,000x | < 5 (High) | High |

Data synthesized from structure-activity relationship studies on TPP-alkyl conjugates 1, 2.

Protocol 1: Synthesis of TPP-Propyl-TEMPO via Amide Coupling

This protocol details the conjugation of (3-carboxypropyl)triphenylphosphonium bromide to an amine-functionalized antioxidant (e.g., 4-amino-TEMPO) using highly efficient HATU-mediated amide coupling 5.

Reagents & Materials

-

(3-Carboxypropyl)triphenylphosphonium bromide (Targeting Synthon)

-

4-Amino-TEMPO (Antioxidant Pharmacophore)

-

HATU (Coupling Agent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Cold Diethyl Ether

Step-by-Step Methodology

-

Carboxylate Activation : Dissolve 1.0 eq of (3-carboxypropyl)triphenylphosphonium bromide in anhydrous DMF under a nitrogen atmosphere. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

-

Causality: HATU is selected over traditional EDC/NHS because it is significantly more efficient at driving the coupling of sterically hindered secondary or primary amines. Anhydrous DMF prevents the hydrolysis of the activated ester intermediate.

-

-

Conjugation : Add 1.1 eq of 4-amino-TEMPO to the activated mixture. Protect the reaction vessel from light (to preserve the nitroxide radical) and stir continuously for 12 hours at room temperature.

-

Precipitation & Purification : Concentrate the DMF solution under reduced pressure to one-third of its volume. Dropwise, add the concentrated mixture into a 10-fold excess of ice-cold diethyl ether while stirring vigorously.

-

Causality: TPP salts are highly insoluble in non-polar solvents like diethyl ether. This step selectively precipitates the conjugated TPP-Propyl-TEMPO product while leaving unreacted 4-amino-TEMPO and DMF in the supernatant, bypassing the need for complex column chromatography.

-

-

Self-Validating QC (Mass Spectrometry) : Collect the precipitate via centrifugation and dry under a vacuum. Analyze the crude product via ESI-MS.

-

System Validation: Because the TPP group carries a permanent positive charge, the conjugate acts as a self-ionizing analyte. The presence of a dominant molecular ion peak [M]+ in positive ion mode immediately validates the structural integrity of the phosphonium core without requiring protonation additives.

-

Protocol 2: Biological Validation of Target Engagement

A successful synthesis must be followed by a rigorous, self-validating biological assay to confirm that the antioxidant is actively accumulating in the mitochondria and effectively scavenging ROS 4.

Validating Membrane Potential-Dependent Uptake

-

Mitochondrial Isolation : Isolate mitochondria from your target cell line (e.g., HepG2) using differential centrifugation in a sucrose-based homogenization buffer.

-

Uptake Measurement : Suspend isolated mitochondria (1 mg protein/mL) in a respiration buffer. Introduce the synthesized TPP-Propyl-Antioxidant (1 µM).

-

Self-Validating Control (FCCP) : Measure the clearance of the conjugate from the buffer using a TPP⁺-selective electrode. Once a steady-state accumulation is reached, inject 1 µM of FCCP (a potent uncoupler).

-

Causality: FCCP rapidly dissipates the mitochondrial membrane potential (ΔΨm). If the conjugate's uptake is genuinely voltage-dependent (and not just non-specifically binding to lipids), FCCP treatment will cause an immediate efflux of the compound back into the buffer. This creates an internal, self-validating control for your targeting mechanism 1.

-

Validating Mitochondrial ROS Scavenging

-

Induction of Oxidative Stress : Seed cells in a 96-well plate. Pre-treat with the TPP-Propyl-Antioxidant (10 µM) for 2 hours, followed by treatment with Antimycin A (Complex III inhibitor) to induce endogenous mitochondrial superoxide production.

-

Fluorescent Probing : Wash cells and incubate with MitoSOX Red (5 µM) for 30 minutes.

-

Causality: MitoSOX Red specifically fluoresces upon oxidation by mitochondrial superoxide, but not by other ROS or reactive nitrogen species. A significant reduction in fluorescence compared to the Antimycin A-only control confirms that the TPP-Propyl-Antioxidant successfully penetrated the matrix and neutralized the target radical.

-

References

-

Targeting Antioxidants to Mitochondria by Conjugation to Lipophilic Cations. Annual Review of Pharmacology and Toxicology. URL:[Link]

-

Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker for Reversal of Oxidative Stress. PLOS One. URL:[Link]

-

Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. ACS Omega. URL:[Link]

-

Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria. Biomaterials (via PMC). URL:[Link]

-

Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse. Oxidative Medicine and Cellular Longevity (via PMC). URL:[Link]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker for Reversal of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Achieving High Z-Selectivity in Wittig Reactions with Triphenyl(propyl)phosphonium Iodide

Introduction: The Enduring Challenge of Alkene Stereocontrol

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Its significance lies in its ability to form a carbon-carbon double bond at a specific location, a task that is often challenging with other methods.[3] However, the primary challenge and area of continuous development in Wittig chemistry is the control of alkene stereochemistry. For non-stabilized ylides, such as the one derived from triphenyl(propyl)phosphonium iodide, achieving high selectivity for the thermodynamically less stable Z-isomer requires a nuanced understanding of the reaction mechanism and meticulous control over experimental conditions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and field-tested protocols for executing highly Z-selective Wittig reactions. We will move beyond a simple recitation of steps to explain the critical causality behind the choice of reagents and conditions, empowering the user to troubleshoot and optimize this crucial transformation.

The Mechanistic Basis for Z-Selectivity

Historically, the Wittig reaction was thought to proceed through a betaine intermediate. However, extensive mechanistic studies, particularly under lithium salt-free conditions, have provided strong evidence for a more concerted pathway.[4][5] The modern consensus for non-stabilized ylides under kinetically controlled, salt-free conditions is a direct and irreversible [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[4][5][6]

The stereochemical outcome of the reaction is determined at this stage.[6]

-

Kinetic Control: The formation of the Z-alkene is a result of kinetic control. The transition state leading to the cis-oxaphosphetane is sterically favored and forms faster at low temperatures.

-

The Role of the Oxaphosphetane: This four-membered ring intermediate subsequently undergoes a syn-elimination to yield the alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[3][7] A cis-oxaphosphetane exclusively yields the Z-alkene, while a trans-oxaphosphetane would give the E-alkene.

-

The "Salt-Free" Imperative: The presence of lithium salts (e.g., LiBr, LiI), often introduced when using organolithium bases like n-BuLi, can have a profound and detrimental effect on Z-selectivity.[4][8][9] Lithium ions can coordinate to the oxygen of the oxaphosphetane, promoting ring-opening to a betaine-like species or catalyzing the equilibration between the cis- and trans-oxaphosphetanes.[6] This "stereochemical drift" allows the system to reach a thermodynamic equilibrium, which often favors the more stable E-alkene, thus eroding the desired Z-selectivity.[4]

Therefore, the key to high Z-selectivity is to generate the ylide and perform the reaction under conditions that favor the irreversible, kinetic formation of the cis-oxaphosphetane. This is achieved by using non-lithium bases and aprotic, non-polar solvents at low temperatures.

Caption: Kinetic vs. Thermodynamic pathways in the Wittig reaction.

Critical Parameters for Maximizing Z-Selectivity

The success of a Z-selective Wittig reaction hinges on the careful selection of several key parameters. The interplay between these factors determines the stereochemical outcome.

| Parameter | Recommendation for High Z-Selectivity | Rationale | Typical Z:E Ratio |

| Base | Sodium or Potassium Hexamethyldisilazide (NaHMDS, KHMDS), Sodium Amide (NaNH₂), Potassium tert-butoxide (KOtBu) | These strong, non-lithium bases generate the ylide without introducing Li⁺ ions, thus preserving kinetic control and preventing "stereochemical drift".[8][10] | >95:5 |

| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Toluene | Aprotic, non-polar to moderately polar solvents are ideal. They do not stabilize charged intermediates, favoring the concerted cycloaddition pathway.[11][12] | >95:5 |

| Temperature | -78 °C for ylide generation and aldehyde addition, then slow warming to room temperature. | Low temperature is critical to trap the kinetically formed cis-oxaphosphetane and prevent equilibration to the more stable trans-intermediate.[8] | >95:5 |

| Additives | Strictly avoid Lithium salts (e.g., from n-BuLi, PhLi). | Lithium ions catalyze the equilibration of oxaphosphetane intermediates, leading to a loss of Z-selectivity and formation of the E-isomer.[4][6] | <60:40 (with Li+) |

Experimental Protocols

Safety Precaution: These procedures involve pyrophoric and moisture-sensitive reagents. All manipulations must be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.

Protocol 1: Synthesis of Triphenyl(propyl)phosphonium Iodide

This protocol details the SN2 reaction between triphenylphosphine and 1-iodopropane to form the required phosphonium salt.

-

Reactant Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add triphenylphosphine (26.22 g, 100 mmol).

-

Solvent Addition: Add 100 mL of anhydrous toluene via cannula. Stir the mixture until the triphenylphosphine has completely dissolved.

-

Alkyl Halide Addition: Add 1-iodopropane (10.7 mL, 110 mmol, 1.1 eq) to the solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.

-

Isolation: After 24 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white, crystalline solid under high vacuum to a constant weight. The triphenyl(propyl)phosphonium iodide can be stored under an inert atmosphere and used without further purification.

Protocol 2: General Procedure for Z-Selective Wittig Olefination

This protocol describes the in-situ generation of the propylidene-triphenylphosphorane ylide and its subsequent reaction with an aldehyde.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Phosphonium Salt Addition: Add triphenyl(propyl)phosphonium iodide (4.32 g, 10 mmol, 1.1 eq) to the flask. Purge the flask with inert gas for 10-15 minutes.

-

Solvent Addition: Add 50 mL of anhydrous THF via cannula and stir to form a suspension.

-

Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Ylide Generation: Slowly add a solution of Sodium Hexamethyldisilazide (NaHMDS) (1.0 M in THF, 10 mL, 10 mmol, 1.0 eq) dropwise via syringe over 15 minutes. The suspension will turn into a characteristic deep orange or reddish-brown solution, indicating ylide formation. Stir the solution at -78 °C for 1 hour.

-

Aldehyde Addition: In a separate flame-dried flask, prepare a solution of the aldehyde (9.1 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution over 20 minutes.

-

Reaction: After the aldehyde addition is complete, maintain the reaction at -78 °C for an additional 4 hours. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 16 hours).

-

Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the alkene by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The less polar alkene will elute before the more polar triphenylphosphine oxide.

Caption: Experimental workflow for synthesis and application.

Troubleshooting and Final Considerations

-

Low Z:E Ratio: The most common issue is a suboptimal Z:E ratio. This is almost always due to the presence of lithium ions or the reaction temperature being too high. Ensure the use of high-purity, non-lithium bases and maintain rigorous temperature control.

-

Low Yield: Poor yields can result from incomplete ylide formation or degradation of the aldehyde. Ensure all reagents are pure and the system is scrupulously free of water and oxygen. The pKa of the phosphonium salt is around 22 (in DMSO), requiring a very strong base for complete deprotonation.[10]

-

Removal of Triphenylphosphine Oxide: This byproduct can sometimes be challenging to separate. If chromatography is difficult, precipitation by adding a non-polar solvent like hexane and cooling the concentrated crude mixture can sometimes crash out the oxide, which can then be removed by filtration.

By adhering to these mechanistic principles and detailed protocols, researchers can reliably achieve high levels of Z-selectivity in Wittig reactions involving triphenyl(propyl)phosphonium iodide and other non-stabilized ylides, enabling the efficient synthesis of complex molecular targets.

References

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

MDPI. (2026). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. [Link]

-

Pandolfi, E., et al. (2015). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]

-

Dalal, M. (n.d.). Wittig Reaction. Dalal Institute. [Link]

-

Reddit User Discussion. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Reddit. [Link]

-

Indian Journal of Chemistry. (2007). Stereoselectivity of the Wittig reaction in two-phase system. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(2), 370-374. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Reddit User Discussion. (2021). Influence of solvents on the stereochemistry of a Wittig Reaction product. Reddit. [Link]

-

O'Brien, C. J., et al. (2014). Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. Angewandte Chemie International Edition, 53(50), 13926-13929. [Link]

-

Matano, Y., et al. (2014). (E)‐Selective Wittig Reactions of a Non‐stabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton with Benzaldehydes. European Journal of Organic Chemistry, 2014(28), 6241-6251. [Link]

-

Andres, J. T. (2013). New clarity in the mechanism for lithium salt-free Wittig reactions. RSC Blogs. [Link]

-

Scribd. (n.d.). Unstabilized Ylide in Wittig Reactions. [Link]

-

ACS Omega. (2022). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. ACS Omega, 7(5), 4447-4457. [Link]

-

Gondal, S., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 62. [Link]

-

Organic Reaction Slabs. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

MDPI. (2023). Wittig Reactions under Sonication Conditions. Encyclopedia, 3(3), 856-865. [Link]

-

PrepChem.com. (n.d.). Synthesis of phosphonium iodide. [Link]

-

ResearchGate. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. prepchem.com [prepchem.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

step-by-step synthesis of propylidenetriphenylphosphorane

An in-depth guide to the synthesis of propylidenetriphenylphosphorane, a crucial Wittig reagent, is presented for researchers and scientists in drug development and organic chemistry. This document provides a detailed protocol, explains the underlying chemical principles, and emphasizes safety and handling, ensuring a comprehensive and authoritative resource.

Introduction to Propylidenetriphenylphosphorane

Propylidenetriphenylphosphorane (Ph₃P=CHCH₂CH₃) is an organophosphorus compound belonging to the class of reagents known as phosphorus ylides, or Wittig reagents.[1][2] These reagents are fundamental in organic synthesis for their ability to convert aldehydes and ketones into alkenes through the Wittig reaction.[3] This olefination method is highly valued for its reliability and the precise control it offers over the location of the newly formed carbon-carbon double bond, a feature not always achievable with standard elimination reactions.[3]

Propylidenetriphenylphosphorane is classified as a "non-stabilized" or "unstabilized" ylide.[4] This classification arises because the alkyl group (propyl) attached to the negatively charged carbon atom does not offer significant resonance stabilization.[4][5] Consequently, non-stabilized ylides are highly reactive and basic, requiring potent bases for their generation and careful handling under anhydrous, inert conditions.[2][6] Their high reactivity typically leads to the formation of (Z)-alkenes when reacted with aldehydes.[6]

The synthesis of this ylide is a cornerstone two-step process that begins with the formation of a phosphonium salt, followed by deprotonation to generate the reactive ylide, which is typically used immediately (in situ).[1][7][8]

Overall Synthetic Workflow

The synthesis of propylidenetriphenylphosphorane from basic starting materials is a two-stage process. First, a stable phosphonium salt is synthesized and isolated. Second, this salt is deprotonated under controlled conditions to generate the reactive ylide for immediate use.

Caption: Overall workflow for the synthesis of propylidenetriphenylphosphorane.

Part 1: Synthesis of Propyltriphenylphosphonium Bromide

The initial step in generating the Wittig reagent is the synthesis of the corresponding phosphonium salt. This is achieved through a classic bimolecular nucleophilic substitution (Sɴ2) reaction.[2][4]

Reaction Mechanism: Quaternization of Triphenylphosphine

In this reaction, the phosphorus atom of triphenylphosphine acts as a potent nucleophile, leveraging its lone pair of electrons to attack the electrophilic carbon of an alkyl halide, in this case, 1-bromopropane.[9] The reaction proceeds via a standard Sɴ2 pathway, where the phosphine attacks the carbon bearing the halogen, displacing the bromide ion as the leaving group. This process, known as quaternization, forms a stable, crystalline quaternary phosphonium salt, propyltriphenylphosphonium bromide.[10] Primary alkyl halides like 1-bromopropane are ideal substrates for this reaction as they minimize steric hindrance, leading to high yields.[2]

Caption: Sɴ2 mechanism for phosphonium salt formation.

Experimental Protocol: Propyltriphenylphosphonium Bromide

Materials & Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Reagents as listed in Table 1

-

Inert atmosphere setup (optional, but good practice)

Procedure:

-

To a round-bottom flask, add triphenylphosphine (1.0 eq) and a suitable solvent such as toluene or acetonitrile.[9]

-

Begin stirring the mixture to dissolve the triphenylphosphine.

-

Add 1-bromopropane (1.0-1.1 eq) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux. The optimal temperature is typically between 132-146°C.[9] Maintain reflux for 12-24 hours. The white, crystalline phosphonium salt will precipitate out of the solution as the reaction progresses.

-

After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected salt with a cold, non-polar solvent like diethyl ether or cold toluene to remove any unreacted starting materials.[4]

-

Dry the white crystalline product under vacuum to remove all residual solvent. The salt is hygroscopic and should be stored in a desiccator.[11]

Table 1: Reagents for Phosphonium Salt Synthesis

| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 80-82 | 377 | Irritant |

| 1-Bromopropane | C₃H₇Br | 122.99 | -110 | 71 | Flammable, Toxic |

| Toluene | C₇H₈ | 92.14 | -95 | 111 | Flammable, Irritant |

Part 2: Generation of Propylidenetriphenylphosphorane (Ylide)

With the phosphonium salt in hand, the next step is to form the ylide through deprotonation. Due to its high reactivity, the ylide is generated in situ and used immediately for the Wittig reaction.

Reaction Mechanism: Deprotonation

The hydrogen atoms on the carbon adjacent to the positively charged phosphorus (the α-carbon) are acidic.[2] For a non-stabilized salt like propyltriphenylphosphonium bromide, a very strong base is required to abstract one of these protons.[2][5] n-Butyllithium (n-BuLi) is a common choice for this purpose.[5][12] The deprotonation yields the phosphorus ylide, which exists as a resonance hybrid of two forms: the ylide (with adjacent positive and negative charges) and the ylene (with a P=C double bond).[1][5] The formation of the ylide is often indicated by a distinct color change, typically to deep orange or yellow.[4][6]

Caption: Deprotonation of the phosphonium salt to form the ylide.

Experimental Protocol: In Situ Ylide Generation

Critical Requirements: This procedure must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware and anhydrous solvents to prevent the pyrophoric n-BuLi from reacting with air or moisture.[6][13]

Materials & Equipment:

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer

-

Syringes and needles

-

Inert gas supply (N₂ or Ar)

-

Low-temperature bath (ice-salt or dry ice/acetone)

-

Reagents as listed in Table 2

Procedure:

-

Add the dried propyltriphenylphosphonium bromide (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask and purge with an inert gas.

-

Add anhydrous tetrahydrofuran (THF) or diethyl ether via syringe to create a suspension.[4]

-

Cool the flask to 0 °C or -78 °C in a cooling bath.

-

While stirring vigorously, slowly add n-butyllithium solution (1.0 eq) dropwise via syringe over 15-20 minutes.[4] A deep orange or reddish color will develop, signaling the formation of the ylide.[6]

-

After the addition is complete, allow the mixture to stir at the low temperature for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete ylide formation.[4]

-

The resulting solution/suspension of propylidenetriphenylphosphorane is now ready for reaction with an aldehyde or ketone.

Table 2: Reagents for Ylide Generation

| Reagent | Formula | M.W. ( g/mol ) | Density (g/mL) | Hazards |

| Propyltriphenylphosphonium Bromide | C₂₁H₂₂BrP | 385.28 | N/A | Irritant, Hygroscopic |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | ~0.68 (in hexanes) | Pyrophoric , Corrosive |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 0.889 | Flammable, Peroxide-former |

Characterization and Purification

Characterization

As the ylide is typically used in situ, its formation is confirmed by the successful isolation of the alkene product after the Wittig reaction. However, if desired, the ylide itself can be characterized by NMR spectroscopy.

-

³¹P NMR: The phosphorus signal will shift significantly upon deprotonation from the phosphonium salt (typically δ ≈ 20-25 ppm) to the ylide (δ ≈ 5-15 ppm).

-

¹H NMR: The most characteristic signal is the α-proton (P=C-H ), which appears at a very high field (upfield) due to the high electron density on the carbon. It will also show a large coupling constant to the phosphorus atom (¹JP-H).

-

¹³C NMR: The α-carbon (P=C ) will also be shifted upfield and exhibit a large one-bond coupling to phosphorus (¹JP-C).

Table 3: Expected NMR Data for Propylidenetriphenylphosphorane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling |

| ³¹P | ~9-12 | Singlet or Multiplet |

| ¹H (α-H) | ~2.7-3.2 | Doublet of triplets (dt) |

| ¹³C (α-C) | ~35-40 | Doublet (d), ¹JP-C ≈ 90-100 Hz |

| Note: Exact chemical shifts can vary based on solvent and concentration. Data is estimated from related structures and general principles.[14][15] |

Purification

The intermediate phosphonium salt is purified by washing with a non-polar solvent to remove soluble impurities.[4] The final ylide is not isolated. The major impurity after the subsequent Wittig reaction is triphenylphosphine oxide. This highly polar and crystalline byproduct is typically removed from the desired alkene product by:

-

Crystallization: If the alkene product is a solid, recrystallization can separate it from the oxide.

-

Chromatography: Column chromatography on silica gel is the most common method, as the polar triphenylphosphine oxide has a low Rf value and remains on the column while the less polar alkene elutes.[16]

-

Extraction: In some cases, acidic washes can be used to remove byproducts.[17]

Caption: General purification workflow following a Wittig reaction.

Safety and Handling

The synthesis of propylidenetriphenylphosphorane involves several significant hazards that require strict adherence to safety protocols. Organophosphorus compounds themselves can be toxic and should be handled with care.[18]

-

n-Butyllithium (n-BuLi): This reagent is extremely pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water and other protic solvents. It must only be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques (e.g., Schlenk line or glove box).

-

Alkyl Halides (1-Bromopropane): Flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Solvents (THF, Diethyl Ether, Toluene): These solvents are highly flammable. THF and ether can form explosive peroxides upon standing and should be tested and purified if necessary.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile). Ensure a safety shower and eyewash station are immediately accessible.[19]

By following these detailed protocols and safety guidelines, researchers can safely and effectively synthesize propylidenetriphenylphosphorane for its wide-ranging applications in organic synthesis.

References

- BYJU'S. (2022, February 11). Mononuclear Ylide Complexes.

- YouTube. (2019, January 10). phosphonium ylides.

- BenchChem. (2025).

- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

- Phosphorus Ylides. (n.d.).

- National Center for Biotechnology Information. (n.d.). Propylidenetriphenylphosphorane.

- Smolecule. (2023, August 15). Buy Propyltriphenylphosphonium bromide | 6228-47-3.

- Royal Society of Chemistry. (n.d.).

- Organic Syntheses Procedure. (n.d.). 2.

- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene.

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (n.d.).

- Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (2016).

- Landmark Aquatic. (2012, December 6).

- Organophosphorus Chemistry: Mechanisms and Biomedical Applic

- Product Class 24: Alkylidenephosphoranes. (n.d.).

- Scribd. (n.d.). P2P Synthesis Methods Overview.

- Organic Syntheses Procedure. (n.d.). 2.

- SciSpace. (n.d.).

- CymitQuimica. (n.d.). n-Propyltriphenylphosphonium Bromide.

- ResearchGate. (n.d.).

- Wittig Reaction - Common Conditions. (n.d.).

- Phosphonium salts and P-ylides - IRIS. (n.d.).

- National Center for Biotechnology Information. (n.d.). Propyltriphenylphosphonium bromide.

- ResearchGate. (n.d.). Organophosphorus Reagents: A Practical Approach in Chemistry | Request PDF.

- Synthesis of an Alkene via the Wittig Reaction. (n.d.).

- Chemistry LibreTexts. (2020, July 1). 20.4: The Wittig reaction.

- Organic Syntheses Procedure. (n.d.). 3.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Organic Chemistry Research. (2023, December 5). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides.

- ResearchGate. (n.d.). A)

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Buy Propyltriphenylphosphonium bromide | 6228-47-3 [smolecule.com]

- 10. iris.unive.it [iris.unive.it]

- 11. n-Propyltriphenylphosphonium Bromide | CymitQuimica [cymitquimica.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. scispace.com [scispace.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organophosphorus chemical security from a peaceful perspective: sustainable practices in its synthesis, decontamination and detection - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

Technical Support Center: Troubleshooting Triphenyl(propyl)phosphonium Wittig Reactions

Welcome to the Advanced Technical Support Guide for Wittig olefinations utilizing triphenyl(propyl)phosphonium salts. Propyltriphenylphosphonium bromide (or chloride) is a critical reagent used to install a propylidene group (converting a carbonyl to a butenyl derivative). Because the propyl chain lacks electron-withdrawing groups, it generates an unstabilized ylide upon deprotonation[1]. This fundamental electronic property dictates its extreme reactivity, moisture sensitivity, and tendency to promote competing side reactions.

This guide synthesizes mechanistic causality with field-proven protocols to help you diagnose and resolve low yields, poor stereoselectivity, and stalled reactions.

Diagnostic Workflow: Unstabilized Ylide Generation & Reaction

Diagnostic workflow for triphenyl(propyl)phosphonium Wittig reactions and failure points.

Frequently Asked Questions & Troubleshooting

Q1: My overall alkene yield is low, but the phosphonium salt is completely consumed. What is happening?

The Causality: Triphenyl(propyl)phosphonium bromide generates an unstabilized ylide (propylidenetriphenylphosphorane)[1]. Without electron-withdrawing groups to delocalize the negative charge, the carbanion is exceptionally basic and highly sensitive to moisture and oxygen[2]. If your solvent, glassware, or inert gas line contains trace water, the ylide is instantly protonated and irreversibly decomposes into triphenylphosphine oxide and propane gas. The Solution: Ensure rigorous anhydrous conditions. Flame-dry all glassware under vacuum, use freshly distilled or strictly anhydrous THF, and ensure your phosphonium salt is dried under high vacuum at 60°C overnight prior to use.

Q2: The ylide forms successfully (indicated by a deep orange/red color), but upon adding my ketone, the reaction stalls and I recover unreacted ketone. How do I fix this?

The Causality: Because unstabilized ylides are highly basic, they can act as Brønsted bases rather than nucleophiles when reacting with ketones bearing alpha-hydrogens[3]. This leads to the enolization of the carbonyl compound[2]. The resulting enolate is completely unreactive toward the ylide. Upon aqueous workup, the enolate simply reprotonates back to your starting ketone, resulting in artificially low conversions. The Solution: If your substrate is prone to enolization or is sterically hindered, consider switching your base. While n-BuLi is common, utilizing a non-nucleophilic, bulky base like Sodium hexamethyldisilazide (NaHMDS) can minimize side reactions[3]. Furthermore, ensure the carbonyl addition is performed at -78 °C to suppress the activation energy required for proton abstraction, favoring the kinetic [2+2] cycloaddition pathway[1].

Q3: I am obtaining a 60:40 mixture of Z/E isomers, but I need high Z-selectivity. How does the propyl group affect this?

The Causality: Unstabilized ylides react with carbonyls under kinetic control to form an oxaphosphetane intermediate, which predominantly yields the Z-alkene[1]. However, the presence of soluble lithium salts (e.g., LiBr generated when using n-BuLi) can coordinate with the reaction intermediates. This coordination causes "stereochemical drift," allowing the intermediates to equilibrate and increasing the proportion of the thermodynamic E-alkene[4]. The Solution: Employ "salt-free" conditions. You can achieve this by using sodium- or potassium-based bases like NaHMDS or KHMDS[5]. Sodium and potassium bromides are largely insoluble in THF at low temperatures; they precipitate out of solution and do not interfere with the oxaphosphetane transition state, thereby restoring high Z-selectivity.

Quantitative Data: Base Selection & Reaction Parameters

Selecting the correct base is the most critical variable in optimizing the yield and stereochemistry of a propylidenation reaction.

| Base Choice | Byproduct Salt | Solubility in THF (-78°C) | Impact on Z-Selectivity | Expected Yield (Unhindered Aldehyde) |

| n-BuLi | LiBr | High (Soluble) | Decreases (Stereochemical drift) | 80 - 90% |

| NaHMDS | NaBr | Low (Precipitates) | High (Kinetic control maintained) | 85 - 95% |

| KHMDS | KBr | Very Low (Precipitates) | High (Kinetic control maintained) | 85 - 95% |

| KOtBu | KBr | Very Low (Precipitates) | Moderate (May cause incomplete deprotonation) | 60 - 75% |

Self-Validating Experimental Protocol: Z-Selective Propylidenation

This protocol utilizes NaHMDS to ensure a salt-free environment, maximizing both yield and Z-selectivity while providing visual checkpoints to validate the integrity of the reaction.

Step 1: Rigorous Preparation (Validation Check)

-

Add triphenyl(propyl)phosphonium bromide (1.2 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Apply high vacuum (≤ 0.1 mbar) and heat the flask to 60 °C for 4 hours.

-

Self-Validation: The salt must remain a free-flowing white powder. If it clumps or appears glassy, moisture is present, and the salt must be recrystallized.

-

Backfill the flask with ultra-pure Argon and suspend the salt in anhydrous THF (0.2 M).

Step 2: Ylide Generation

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dropwise, add NaHMDS (1.0 M in THF, 1.15 equivalents) over 10 minutes.

-

Self-Validation: The solution should immediately transition to a vibrant, deep orange/red color, confirming the formation of the propylidenetriphenylphosphorane ylide. If the color is pale yellow or fades quickly, the ylide has been quenched by moisture[2].

-

Stir at 0 °C for 30 minutes to ensure complete deprotonation, then cool the reaction to -78 °C.

Step 3: Carbonyl Addition & Cycloaddition

-

Dissolve the target aldehyde/ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the carbonyl solution dropwise down the side of the flask over 15 minutes to prevent localized warming.

-

Self-Validation: As the nucleophilic attack occurs and the oxaphosphetane forms[1], the deep orange/red color of the ylide will gradually dissipate, turning pale yellow or colorless.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours to drive the cycloreversion and alkene formation.

Step 4: Quench and Purification

-

Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Pro-Tip for Byproduct Removal: To remove the triphenylphosphine oxide byproduct, resuspend the crude residue in a 9:1 mixture of Hexanes:Diethyl Ether. The phosphine oxide will precipitate as a white solid. Filter through a short pad of silica gel to isolate the pure alkene.

Sources

Technical Support Center: Optimizing Base Selection for Triphenyl(propyl)phosphonium Deprotonation

Welcome to the technical support center for optimizing the deprotonation of triphenyl(propyl)phosphonium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of ylide generation for the Wittig reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions and troubleshoot effectively in your own laboratory settings.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The answers are designed to help you diagnose and resolve common problems related to the deprotonation of triphenyl(propyl)phosphonium bromide.

Q1: My Wittig reaction is giving a low yield. Could incomplete deprotonation of the triphenyl(propyl)phosphonium bromide be the problem?

A1: Absolutely. Low yields in a Wittig reaction can often be traced back to inefficient ylide formation.[1] Triphenyl(propyl)phosphonium bromide is the precursor to a non-stabilized ylide, which requires a sufficiently strong base for complete deprotonation.[2] If the base is not strong enough, you will have unreacted phosphonium salt in your flask, which is unreactive towards the carbonyl compound and will reduce your overall yield.

Another possibility is ylide decomposition. Non-stabilized ylides are highly reactive and can be sensitive to air and moisture.[1] It is crucial to perform the reaction under strictly anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere and flame-dried glassware).[1][2]

Q2: I observed a distinct color change after adding the base, but the subsequent reaction with my aldehyde/ketone failed. What could be the issue?

A2: The characteristic color change (often to a deep orange or red) upon adding a strong base like n-butyllithium is a good indicator of ylide formation.[2][3] However, if the subsequent reaction fails, several factors could be at play:

-

Steric Hindrance: If your aldehyde or ketone is sterically hindered, the reaction may be very slow or may not proceed at all, especially with stabilized ylides.[4][5] For particularly challenging cases, you might consider an alternative olefination method like the Horner-Wadsworth-Emmons reaction.[1][3]

-

Ylide Instability: Non-stabilized ylides can decompose over time, even under an inert atmosphere. It is best to use the ylide in situ immediately after its formation.[6]

-

Issues with the Carbonyl Compound: The problem may not be with the ylide at all. Aldehydes, in particular, can be prone to oxidation, polymerization, or decomposition.[1][5] It is advisable to use freshly purified or distilled aldehydes.

Q3: I'm worried about potential side reactions with my choice of base. What should I be aware of?

A3: This is an excellent consideration. The choice of base can indeed introduce side reactions:

-

Enolization of the Carbonyl: If your aldehyde or ketone has acidic α-protons, a very strong base can deprotonate it, leading to enolate formation. This is a competing, non-productive pathway that consumes both your base and your carbonyl compound.[1] Using a bulky base like potassium tert-butoxide can sometimes mitigate this.

-

Reactions with Other Functional Groups: Your substrate may contain other functional groups that are sensitive to strong bases, such as esters or nitro groups. However, the Wittig reagent is generally tolerant of a variety of functional groups.[5][7]

-

Influence of Lithium Salts: When using organolithium bases like n-butyllithium, the resulting lithium salts can influence the stereoselectivity of the Wittig reaction, often leading to a mixture of (E)- and (Z)-alkenes.[8] For reactions where stereochemistry is critical, "salt-free" conditions using bases like sodium hydride (NaH) or sodium amide (NaNH2) might be preferable.[9][10]

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the deprotonation of triphenyl(propyl)phosphonium bromide to help you build a solid understanding of the reaction.

Q1: What is the pKa of triphenyl(propyl)phosphonium bromide and why is it important?

A1: The pKa of the α-proton in an alkyltriphenylphosphonium salt is a critical parameter for selecting an appropriate base. For simple, non-stabilized phosphonium salts like triphenyl(propyl)phosphonium bromide, the pKa is estimated to be in the range of 22-35.[2] This relatively high acidity compared to simple alkanes is due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom.[11]

The fundamental principle of an acid-base reaction is that the pKa of the conjugate acid of the base used must be significantly higher than the pKa of the acid being deprotonated. This ensures that the equilibrium lies in favor of the products—in this case, the ylide.

Q2: Which bases are suitable for deprotonating triphenyl(propyl)phosphonium bromide?

A2: Given the pKa of triphenyl(propyl)phosphonium bromide, a strong base is required for efficient deprotonation.[11] Commonly used bases for generating non-stabilized ylides include:

-

Organolithium reagents: n-Butyllithium (n-BuLi) is a very common and effective choice.[4][6]

-

Metal amides: Sodium amide (NaNH2) is another strong base capable of generating the ylide.[9]

-

Metal hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often used to create "salt-free" conditions.[2][6]

-

Metal alkoxides: Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that can be effective, particularly with sterically hindered ketones.[12][13]

-

Hexamethyldisilazides: Sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) are strong, non-nucleophilic bases that are also excellent choices for ylide generation.[6][7]

Q3: How do I select the optimal base for my experiment?

A3: The "best" base depends on several factors, including the specific substrate, desired stereoselectivity, and available laboratory resources. The following table provides a comparison to guide your decision:

| Base | Class | pKa of Conjugate Acid | Key Advantages | Key Considerations |

| n-Butyllithium (n-BuLi) | Organometallic | ~50 | Highly effective, readily available. | Pyrophoric, introduces lithium salts which can affect stereoselectivity.[8] |

| Sodium Hydride (NaH) | Metal Hydride | ~35 | Strong, non-nucleophilic, creates "salt-free" conditions. | Often requires higher temperatures or longer reaction times to achieve full deprotonation. |

| Potassium tert-Butoxide (KOtBu) | Metal Alkoxide | ~19 (in DMSO) | Strong, sterically hindered, can minimize side reactions like enolization.[12] | May not be strong enough for complete deprotonation in all cases. |

| Sodium Hexamethyldisilazide (NaHMDS) | Metal Amide | ~26 (in THF) | Strong, non-nucleophilic, good for "salt-free" conditions. | Moisture sensitive. |

Visualizations

Deprotonation Workflow

Caption: Workflow for the deprotonation of triphenyl(propyl)phosphonium bromide.

Base Selection Decision Tree

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig reagents - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tandfonline.com [tandfonline.com]

- 13. semanticscholar.org [semanticscholar.org]

improving E/Z stereoselectivity in triphenyl(propyl)phosphonium reactions

Topic: Improving E/Z Stereoselectivity in Triphenyl(propyl)phosphonium Reactions Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced olefination troubleshooting. As a Senior Application Scientist, I frequently encounter challenges regarding the stereocontrol of the Wittig reaction when using non-stabilized ylides like triphenyl(propyl)phosphonium bromide. This reagent is critical for installing propylidene groups in complex API (Active Pharmaceutical Ingredient) synthesis and lipid mediator development[1].

By default, non-stabilized ylides are under kinetic control and favor Z-alkene formation[2]. However, subtle variations in your reaction environment—specifically the presence of lithium salts, the choice of base, and temperature gradients—can drastically alter the transition state geometries[3]. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols required to achieve >95% stereochemical purity for either the Z or E isomer.

I. Diagnostic Decision Tree

Before troubleshooting, it is essential to align your reagents with your target stereoisomer. The flowchart below outlines the divergent pathways for triphenyl(propyl)phosphonium-mediated olefinations.

Fig 1. Decision matrix for achieving E or Z stereoselectivity using non-stabilized ylides.

II. Frequently Asked Questions & Troubleshooting

Q1: I need >95% Z-alkene, but my triphenyl(propyl)phosphonium reaction is yielding a 60:40 Z:E mixture. What is degrading my selectivity?

The Causality: You are likely using a lithium-based base (such as n-BuLi or LDA) to generate your ylide. Triphenyl(propyl)phosphonium bromide generates a non-stabilized ylide. Under strictly kinetic control, the [2+2] cycloaddition with an aldehyde strongly favors the puckered erythro-betaine/cis-oxaphosphetane transition state, leading to the Z-alkene[2][3]. However, lithium cations ( Li+ ) coordinate with the oxaphosphetane intermediate, lowering the energy barrier for reversible ring-opening. This allows the intermediate to equilibrate toward the thermodynamically more stable threo-betaine, which ultimately yields the E-alkene, thus degrading your Z-selectivity[4].

The Solution: You must operate under "salt-free" conditions .

-

Switch your base to Sodium hexamethyldisilazide (NaHMDS) or Potassium hexamethyldisilazide (KHMDS)[1].

-

Ensure your solvent (typically THF or CH2Cl2 ) is anhydrous.

-

Maintain the reaction at -78 °C during the aldehyde addition to strictly enforce kinetic control.

Q2: Can I use this exact same phosphonium salt to synthesize the E-alkene instead?

The Causality: Yes, by intentionally exploiting the lithium-mediated equilibration mentioned above. To invert the natural kinetic Z-selectivity of a non-stabilized ylide to E-selectivity, you must employ the Schlosser Modification [5]. This technique involves adding excess soluble lithium salts (like LiBr) and a strong organolithium base (preferably Phenyllithium, PhLi) at -78 °C. The PhLi deprotonates the α -carbon of the initially formed erythro-betaine to form a lithiobetaine[4][6]. Because a stereocenter is temporarily lost, the molecule relaxes to alleviate steric strain, adopting the threo configuration. Subsequent stereoselective protonation locks in the threo-betaine, which eliminates to form the E-alkene[6].

Q3: My Schlosser modification is giving poor E-selectivity or low yields. What went wrong in my workflow?

The Causality: Poor E-selectivity in the Schlosser modification usually stems from premature elimination of triphenylphosphine oxide before equilibration is complete, or incorrect stoichiometry.

-

Temperature Mismanagement: The deprotonation with PhLi must occur at -78 °C, but the equilibration of the lithiobetaine requires gentle warming to -30 °C. If you warm the reaction too much (e.g., to 0 °C) before adding your proton source, the intermediate will prematurely eliminate, locking in a poor E/Z ratio[5].

-

Nucleophilic Side Reactions: If you used n-BuLi instead of PhLi for the second deprotonation step, n-BuLi can act as a nucleophile and attack the oxaphosphetane or unreacted aldehyde. PhLi is preferred because it is sufficiently basic but less nucleophilic in this context[5].

-

Protonation Step: You must use a sterically hindered proton source (like t-BuOH or ethereal HCl) at low temperatures to stereoselectively protonate the lithiobetaine before warming to room temperature[6].

III. Quantitative Data: Base and Solvent Effects

The table below summarizes how your choice of reagents directly dictates the stereochemical outcome of the triphenyl(propyl)phosphonium olefination.

| Base Used | Solvent & Additives | Dominant Intermediate | Typical E:Z Ratio | Reaction Control |

| NaHMDS / KHMDS | THF or CH2Cl2 (Salt-Free) | cis-Oxaphosphetane | < 5 : 95 | Kinetic |

| n-BuLi | THF (Contains Li+ salts) | Mixed Betaine/OPA | 40 : 60 | Mixed / Reversible |

| PhLi (2.0 equiv) | THF + LiBr (Schlosser) | trans-Lithiobetaine | 95 : 5 | Thermodynamic |

IV. Mechanistic Pathway Visualization

Understanding the divergence between the standard Wittig and the Schlosser modification is critical for troubleshooting.

Fig 2. Divergent mechanistic pathways for Z-selective and E-selective (Schlosser) Wittig reactions.

V. Step-by-Step Experimental Methodologies

Protocol A: Highly Z-Selective Olefination (Salt-Free Conditions)

Use this protocol when >95% Z-alkene is required.[1]

-

Ylide Generation: To a flame-dried flask under argon, add triphenyl(propyl)phosphonium bromide (1.2 equiv) and anhydrous CH2Cl2 or THF. Cool to -78 °C.

-

Base Addition: Add NaHMDS (1.0 M in THF, 1.15 equiv) dropwise. Stir at -78 °C for 30 minutes. The solution will turn a deep, characteristic orange/red color indicating ylide formation.

-

Aldehyde Addition: Dissolve your target aldehyde (1.0 equiv) in a minimum volume of anhydrous solvent and add it dropwise down the side of the flask over 10 minutes at -78 °C.

-

Reaction & Quench: Stir at -78 °C for 2 hours. Self-Validation: Monitor by TLC; the aldehyde spot should disappear. Quench the reaction at -78 °C by adding saturated aqueous NH4Cl .

-